3-Chloro-2-hydroxy Madol

Description

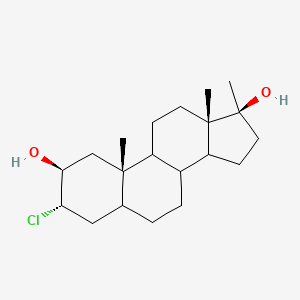

3-Chloro-2-hydroxy Madol is a synthetic steroid derivative hypothesized to belong to the family of designer anabolic-androgenic steroids (AAS). While direct references to this compound are absent in the provided evidence, its nomenclature suggests structural similarities to madol (also known as DMT), a non-commercialized steroid detected in sports doping contexts . Madol itself is characterized by a modified steroidal backbone lacking the C3 carbonyl group and Δ4 double bond, instead featuring a Δ2 double bond and methyl groups at C13 and C17 .

Properties

Molecular Formula |

C20H33ClO2 |

|---|---|

Molecular Weight |

340.9 g/mol |

IUPAC Name |

(2S,3S,10S,13S,17S)-3-chloro-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,17-diol |

InChI |

InChI=1S/C20H33ClO2/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,22-23H,4-11H2,1-3H3/t12?,13?,14?,15?,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

BPFOOKRHYPYFSE-VINUVIBHSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(C[C@@H]([C@H](C4)Cl)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)Cl)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-2-hydroxy Madol involves several steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product.

Chemical Reactions Analysis

3-Chloro-2-hydroxy Madol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Chloro-2-hydroxy Madol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in industrial processes for the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy Madol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Analysis: Computational modeling could predict this compound’s receptor interactions, building on madol’s known affinity for androgen receptors .

- Synthetic Routes : and describe chloro-indole synthesis via Friedel-Crafts alkylation or hydroxylamine coupling, suggesting plausible pathways for synthesizing the target compound.

- Toxicity Risks : Chlorinated steroids may pose hepatotoxic risks, as observed in other halogenated AAS.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Chloro-2-hydroxypropanoic acid, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves chlorination of lactic acid derivatives or hydrolysis of chlorinated precursors. For example, esterification of lactic acid followed by selective chlorination at the β-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield the target compound. Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify the chlorinated hydroxypropanoic backbone and FT-IR to confirm functional groups (e.g., -OH, -COOH). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in analogous chlorinated indolinone syntheses .

Q. What analytical techniques are recommended for assessing the purity of 3-Chloro-2-hydroxypropanoic acid in research settings?

- Methodological Answer :

- HPLC : Use a C8 column with trifluoroacetic acid (TFA)/acetonitrile mobile phase (e.g., 141:59 ratio) for baseline separation of impurities. Detection at 270 nm ensures sensitivity for hydroxy/carboxylic acid moieties .

- Thin-Layer Chromatography (TLC) : Silica gel plates with a toluene-isopropanol-ammonia (80:19:1) solvent system can identify related substances. Visualization under UV (254 nm) or iodine vapor aids in detecting low-concentration impurities .

- Elemental Analysis : Confirm stoichiometric Cl content (theoretical: ~21.6%) to validate purity .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the stereochemical outcome in the synthesis of 3-Chloro-2-hydroxypropanoic acid?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, yielding racemic mixtures, while non-polar solvents may stabilize carbocation intermediates (SN1), leading to stereochemical scrambling.

- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) can induce enantioselectivity. For example, asymmetric chlorination using organocatalysts has been reported for similar β-hydroxy acids .

- Resolution Techniques : Chiral HPLC columns (e.g., Chiralpak® IA) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can separate enantiomers .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of 3-Chloro-2-hydroxypropanoic acid in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like MOE (Molecular Operating Environment) to model interactions with enzymes (e.g., lactate dehydrogenase) and predict binding affinities .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., activation energy for decarboxylation) and optimize transition states for chlorination/hydrolysis reactions .

- Docking Studies : Map potential binding sites in proteins using AutoDock Vina, referencing crystallographic data from the Protein Data Bank (PDB) for validation .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Controlled Replication : Standardize synthetic protocols (e.g., solvent purity, heating rates) to minimize variability.

- Cross-Validation : Compare NMR chemical shifts with databases (e.g., PubChem) and confirm crystal structures via IUCrData repositories .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dichlorinated derivatives) that may skew physical properties .

Data Contradiction Analysis

- Example : Discrepancies in reported Cl content (elemental analysis vs. theoretical) may arise from incomplete chlorination or hygroscopicity. Mitigation includes rigorous drying (vacuum desiccation) and parallel TGA (thermogravimetric analysis) to assess moisture content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.